5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide
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Overview
Description
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group at the 5th position, a fluorophenyl group at the 1st position, and a carboxamide group at the 4th position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with the pyrazole intermediate in the presence of a suitable base.
Amination and Carboxamide Formation: The final steps involve the introduction of the amino group and the carboxamide group. This can be achieved through the reaction of the pyrazole intermediate with ammonia or an amine derivative, followed by the reaction with a carboxylic acid derivative or an acid chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
- 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide
Uniqueness
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-amino-1-(2-fluorophenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEQWOVPHLZKMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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